molecular formula C10H18ClN B13467188 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride

Cat. No.: B13467188
M. Wt: 187.71 g/mol
InChI Key: PYEKZJCSVBFXBB-UHFFFAOYSA-N
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Description

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride is a compound that features a unique bicyclo[1.1.1]pentane (BCP) core. This core structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific studies. The compound is often used in drug discovery and materials science due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride typically involves the functionalization of the BCP core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions.

Industrial Production Methods

Industrial production of this compound often employs photoredox conditions with catalysts like fac-Ir(ppy)3, which facilitate the reaction of alkyl iodides with propellane . This method is advantageous due to its scalability and the ability to produce large quantities of the compound without the need for additional additives or catalysts.

Chemical Reactions Analysis

Types of Reactions

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The BCP core’s rigidity and three-dimensionality allow it to fit into unique binding sites on proteins and enzymes, potentially altering their activity. This makes it a valuable tool in drug discovery, where it can be used to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups.

    Cubanes: Another class of rigid, three-dimensional molecules used in similar applications.

    Higher bicycloalkanes: Compounds with larger ring systems that offer different properties and reactivities.

Uniqueness

What sets 3-({Bicyclo[1.1.1]pentan-1-yl}methyl)pyrrolidine hydrochloride apart is its specific combination of the BCP core with a pyrrolidine ring. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in drug design and materials science.

Properties

Molecular Formula

C10H18ClN

Molecular Weight

187.71 g/mol

IUPAC Name

3-(1-bicyclo[1.1.1]pentanylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C10H17N.ClH/c1-2-11-7-8(1)3-10-4-9(5-10)6-10;/h8-9,11H,1-7H2;1H

InChI Key

PYEKZJCSVBFXBB-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC23CC(C2)C3.Cl

Origin of Product

United States

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